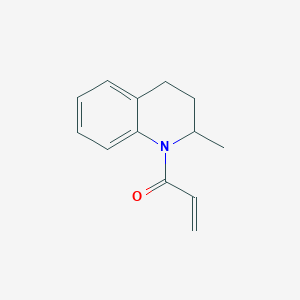

1-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)prop-2-en-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)prop-2-en-1-one is a compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)prop-2-en-1-one typically involves the reaction of 2-methylquinoline with appropriate reagents to introduce the prop-2-en-1-one moiety. One common method involves the use of 3-(dimethylamino)-1-(2-methylquinoline-3-yl)prop-2-one as an intermediate, which is then converted to the desired compound by adding hydrazine hydrate in ethanol .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Análisis De Reacciones Químicas

Types of Reactions

1-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can reduce double bonds or other reducible groups.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may yield dihydroquinoline derivatives.

Aplicaciones Científicas De Investigación

1-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)prop-2-en-1-one has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 1-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparación Con Compuestos Similares

Similar Compounds

2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: A cysteine-reactive small-molecule fragment used in chemoproteomic studies.

3-(2,7-dichloro-6-fluoroquinolin-3-yl)-1-(4-hydroxyphenyl)prop-2-en-1-one: Known for its potent antibacterial activity.

Uniqueness

1-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)prop-2-en-1-one is unique due to its specific structure, which imparts distinct chemical and biological properties

Actividad Biológica

1-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)prop-2-en-1-one, with the CAS number 1156756-16-9, is a compound of interest due to its potential biological activities. This article delves into its synthesis, biological evaluations, and implications in medicinal chemistry.

- Molecular Formula : C13H15NO

- Molecular Weight : 201.26 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The compound can be derived through the condensation of appropriate precursors, often employing methods such as microwave-assisted synthesis or solvent-free conditions to enhance yield and purity .

Biological Activity Overview

The biological activity of this compound has been investigated across various studies focusing on its pharmacological properties.

Antitumor Activity

Research indicates that derivatives of 3,4-dihydroquinoline exhibit significant antitumor activity. For instance, compounds related to this compound have shown promising results against various cancer cell lines. In vitro studies demonstrated that certain derivatives inhibited cell proliferation effectively, with IC50 values ranging from 0.25 µM to 0.78 µM against specific protein kinases .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Studies suggest that it possesses notable antibacterial and antifungal activities. For example, certain analogs have shown low minimum inhibitory concentrations (MICs) against resistant strains such as MRSA .

Antioxidant Effects

In addition to its antimicrobial and antitumor activities, this compound has been reported to exhibit antioxidant properties. This is crucial as oxidative stress is a contributing factor in various diseases including cancer .

Table 1: Biological Activity Summary

| Activity Type | Observations | Reference |

|---|---|---|

| Antitumor | IC50 = 0.25 - 0.78 µM | |

| Antibacterial | MIC = 0.98 µg/mL against MRSA | |

| Antioxidant | Significant free radical scavenging |

Detailed Research Findings

A study published in MDPI highlighted the potential of quinoline derivatives in targeting specific kinases involved in cancer progression. The research detailed the synthesis and biological evaluation of these compounds, emphasizing their role as dual-specific phosphatase inhibitors with a probability of over 50% for chemoprotective and antitumor effects .

Another investigation focused on the structure–activity relationship (SAR) of related compounds, revealing that modifications at specific positions significantly influenced their biological efficacy. For instance, the introduction of different substituents on the quinoline ring was found to enhance both the potency and selectivity towards cancer cell lines .

Propiedades

IUPAC Name |

1-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c1-3-13(15)14-10(2)8-9-11-6-4-5-7-12(11)14/h3-7,10H,1,8-9H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQDROPXHIRKSLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=CC=CC=C2N1C(=O)C=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.